
N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide, also known as CCT018159, is a chemical compound that has gained attention in the scientific community due to its potential applications in research and development. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide is not fully understood, but it is believed to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β). GSK3β is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of GSK3β has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In animal models, this compound has been shown to reduce tumor growth and metastasis. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide in lab experiments is its specificity for GSK3β. This allows researchers to study the effects of GSK3β inhibition without interfering with other cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are also interested in studying the potential applications of this compound in the treatment of inflammatory diseases and neurodegenerative disorders. Additionally, there is ongoing research to improve the synthesis and solubility of this compound, which could make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide involves the reaction of 2-chloroaniline with 2-mercaptoacetic acid in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 2-aminothiazole to form this compound. The overall yield of this synthesis method is reported to be around 30%.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has also been studied for its potential applications in the treatment of inflammatory diseases and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS2/c12-8-3-1-2-4-9(8)14-10(15)7-17-11-13-5-6-16-11/h1-4H,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXYXLHQQKCHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)
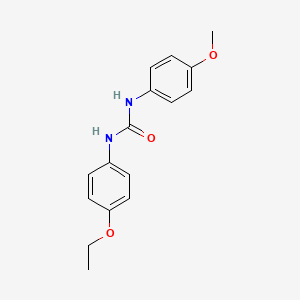
![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)
![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)
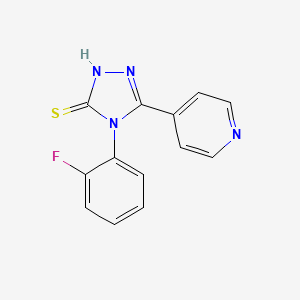
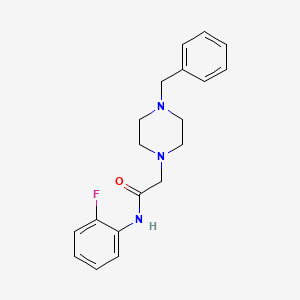
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)

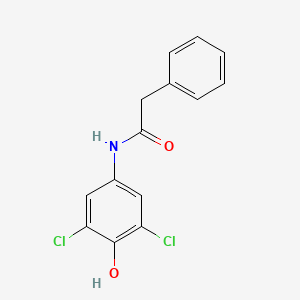
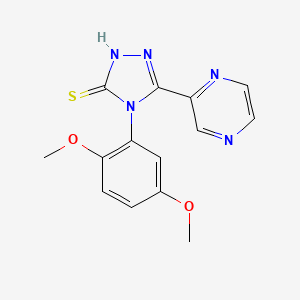
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)